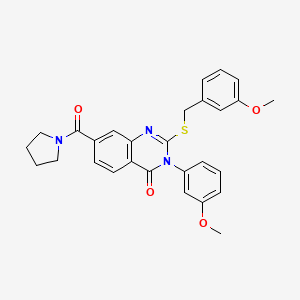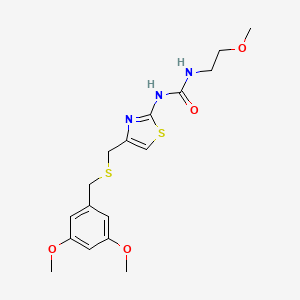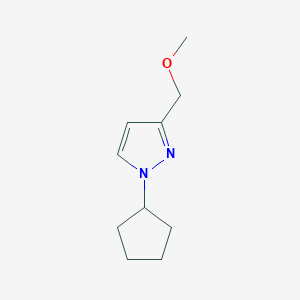
1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole, also known as CP 47,497 or CP 47,497-C8, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP 47,497 has been the subject of extensive research due to its potential applications in medicine and as a tool for studying the endocannabinoid system.
Mécanisme D'action
1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 works by binding to the cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, appetite, and mood. By binding to these receptors, 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 can modulate the activity of the endocannabinoid system and produce various effects on the body.
Biochemical and Physiological Effects:
1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 has been shown to produce a wide range of biochemical and physiological effects. It has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. It has also been studied for its potential anti-inflammatory and anti-cancer properties. Additionally, 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 has been shown to produce effects on the cardiovascular system, including changes in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 has several advantages as a tool for studying the endocannabinoid system. It is a potent agonist of the cannabinoid receptors, which allows researchers to study the effects of activating these receptors in a controlled manner. Additionally, 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 is stable and can be easily synthesized in the laboratory. However, there are also limitations to using 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the effects of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 may vary depending on the specific experimental conditions and the dose used.
Orientations Futures
There are several future directions for research on 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497. One area of research is the development of new analogs of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 that may have improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497, particularly in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 and its effects on various physiological systems in the body.
Méthodes De Synthèse
1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact method of synthesis may vary depending on the specific laboratory and equipment used. However, the general process involves the reaction of cyclopentanone, 1,3-dimethyl-3,4,5,6-tetrahydro-2H-pyridine, and methyl iodide to form the intermediate compound 1-cyclopentyl-3-(methylamino)-1H-pyrazole. This intermediate is then reacted with formaldehyde and methanol to form the final product, 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole.
Applications De Recherche Scientifique
1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 has been extensively studied for its potential applications in medicine and as a tool for studying the endocannabinoid system. It has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. It has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-8-9-6-7-12(11-9)10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDLLRIRBDPVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2554270.png)
![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)
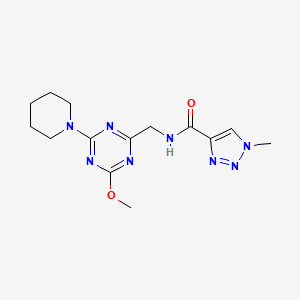
![1,9-Dioxaspiro[5.5]undecan-4-ylmethanol](/img/structure/B2554273.png)
![Tert-butyl (1R,3S,5R)-3-[2-(prop-2-enoylamino)ethylcarbamoyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2554274.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2554279.png)
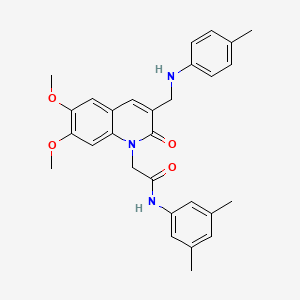
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-phenethylurea](/img/structure/B2554281.png)
![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B2554283.png)
![5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2554284.png)
